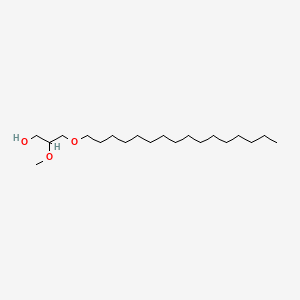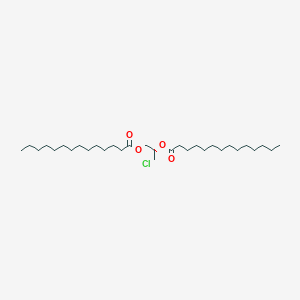
Bis(1-ethyl-2-methylpropyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-ethyl-2-methylpropyl) Phthalate is an organic compound with the molecular formula C20H30O4 . It is a type of phthalic acid ester, which are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .
Synthesis Analysis
Phthalic acid esters (PAEs), including Bis(1-ethyl-2-methylpropyl) Phthalate, have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species, but also isolated and purified from various algae, bacteria, and fungi . This suggests that they might be biosynthesized in nature .Molecular Structure Analysis
The molecular structure of Bis(1-ethyl-2-methylpropyl) Phthalate consists of 20 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Phthalic acid esters, including Bis(1-ethyl-2-methylpropyl) Phthalate, are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities . These activities might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .Mecanismo De Acción
Safety and Hazards
Phthalates, including Bis(1-ethyl-2-methylpropyl) Phthalate, are considered to cause potential hazards to ecosystem functioning and public health . They have been easily detected in the atmosphere, water, soil, and sediments . They are also known to cause potential health and ecological system threats .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Bis(1-ethyl-2-methylpropyl) Phthalate can be achieved through the esterification of phthalic anhydride with 1-ethyl-2-methylpropanol in the presence of a catalyst.", "Starting Materials": [ "Phthalic anhydride", "1-ethyl-2-methylpropanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add phthalic anhydride and 1-ethyl-2-methylpropanol to a reaction vessel", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture to a temperature of around 150-180°C", "Stir the reaction mixture for several hours until the reaction is complete", "Allow the reaction mixture to cool and then filter off any solid impurities", "Purify the product by recrystallization or distillation" ] } | |
Número CAS |
166391-24-8 |
Fórmula molecular |
C₂₀H₃₀O₄ |
Peso molecular |
334.45 |
Sinónimos |
1,2-Benzenedicarboxylic Acid Bis(1-ethyl-2-methylpropyl) Ester; 1,2-Benzenedicarboxylic Acid 1,2-Bis(1-ethyl-2-methylpropyl) Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)
